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Introduction and Drug Profile

Entinostat (SNDX-275, formerly MS-275) is an orally bioavailable synthetic benzamide derivative that

belongs to the substituted pyridylcarbamate class of histone deacetylase (HDAC) inhibitors. It has received

Breakthrough Therapy designation from the US FDA in combination with exemestane for advanced breast

cancer and is currently in phase III clinical trials. As a class-selective HDAC inhibitor, entinostat

preferentially targets class I HDACs (HDAC1, 2, 3, and 8) and class IV HDAC11, which distinguishes it

from pan-HDAC inhibitors with potentially improved safety profiles. This selective inhibition promotes

histone hyperacetylation and transcriptional activation of specific genes, resulting in inhibition of cell

proliferation, induction of terminal differentiation, and apoptosis of transformed cells [1].

The pharmacokinetic profile of entinostat demonstrates substantial variability between patients, with

linear pharmacokinetics over dosages ranging from 2 to 12 mg/m². The time to maximal concentration

(Tmax) ranges from 0.5 to 60 hours, but is reduced to 0.25-2 hours when administered in a fasting state.

Entinostat exhibits an unusually long half-life ranging from 33 to 150 hours, which may be attributed to

enterohepatic recirculation. This prolonged half-life supports once weekly or every other week dosing

schedules in clinical trials. Analysis of covariates including body surface area, BMI, and lean body mass
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supports the use of a flat-fixed dose rather than body surface area-based dosing in subsequent clinical trials

[1].

Table 1: Essential Characteristics of Entinostat

Property Description Clinical Significance

Chemical Class Synthetic benzamide derivative Oral bioavailability with selective HDAC

inhibition

HDAC Selectivity Class I (HDAC1, 2, 3, 8) and Class

IV (HDAC11)

Potentially better safety profile than

pan-HDAC inhibitors

Key Mechanisms Histone hyperacetylation,

transcriptional activation

Cell cycle arrest, apoptosis,

differentiation

Pharmacokinetics Long half-life (33-150 hours), linear

2-12 mg/m²

Once weekly or every other week

dosing

Clinical Status Phase III trials, Breakthrough

Therapy designation

Advanced breast cancer combinations

Major
Combinations

Exemestane, immune checkpoint

inhibitors

Overcoming treatment resistance

Epigenetic Mechanisms of Action

Molecular Mechanisms and HDAC Inhibition

Entinostat exerts its anti-tumor effects through epigenetic modulation of gene expression by targeting the

dynamic equilibrium between histone acetylation and deacetylation. Histone deacetylases (HDACs) and

histone acetyltransferases (HATs) regulate the acetylation status of lysine residues on nucleosomal histones,

which affects chromatin structure and consequently gene expression. In cancer cells, aberrant HDAC

activity leads to histone hypoacetylation and transcriptional repression of critical genes regulating cell

survival, proliferation, differentiation, and apoptosis. Entinostat selectively inhibits class I HDACs, which
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are primarily localized in the nucleus and have a fundamental role in cell survival and proliferation based on

knockout studies and inhibition with class I-selective inhibitors [2] [1].

The crystalline structure of the catalytic site of HDACs has been solved with binding of inhibitors,

providing insights into entinostat's mechanism of action at the molecular level. HDACs do not bind directly

to DNA but are recruited to target genes via association with transcriptional activators and repressors,

incorporated into large multiprotein transcription complexes. Inhibition of class I HDACs with entinostat

results in chromatin relaxation and transcriptional activation of specific genes that mediate its anti-tumor

effects. Beyond histones, HDACs have many non-histone protein substrates including transcription factors

and proteins regulating DNA damage repair, cell cycle progression, nuclear transport, and cytoskeleton

function, expanding the potential mechanisms through which entinostat exerts its biological effects [2].

Immunomodulatory Effects and Tumor Microenvironment
Modulation

Entinostat demonstrates significant immunomodulatory properties that enhance anti-tumor immune

responses through multiple mechanisms. In natural killer (NK) cells, entinostat upregulates the expression

of NKG2D activating receptors and augments both cytotoxicity and IFN-γ production following coculture

with tumor cells. Mechanistically, entinostat treatment increases chromatin accessibility to the promoter

region for interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) gene, thereby increasing

transcript and protein levels of IFIT1 that augment IFIT1-mediated IRF1, STAT4, and STING pathways.

Transcriptome analysis revealed enrichment of IRF1 and STAT4 gene sets responsible for NK cell-mediated

IFN-γ production and cytotoxicity, respectively, showing a novel mechanism by which entinostat initiates an

IFIT1-STING-mediated potentiation of STAT4 via IRF1 to augment NK cell-mediated anti-tumor responses

[3].

Additionally, entinostat modulates the tumor microenvironment by targeting myeloid-derived suppressor

cells (MDSCs), highly immunosuppressive populations of tumor-infiltrating immature myeloid cells.

Preclinical studies demonstrate that entinostat neutralizes MDSC immunosuppressive function both in vivo

and in vitro, resulting in enhanced anti-tumor activity when combined with PD-1 inhibition in murine models

of lung and renal cell carcinoma. This combination approach targets both the innate immune system (via

MDSCs) and adaptive immune system (via T-cells), providing a rational basis for clinical combinations of
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entinostat with immune checkpoint inhibitors [4]. The diagram below illustrates entinostat's core

mechanism of action on tumor and immune cells:

Tumor Cell Immune Cell

Entinostat

HDAC

Inhibits

NKG2D

Upregulates

IFIT1-STING Pathway

Activates

MDSC Suppression

Neutralizes

Histone Hyperacetylation

Leads to

Gene Activation
RARβ2, MICA/B, ULBP1

Ligand Upregulation

Enhanced Cytotoxicity
& IFN-γ Production

Enhances

Click to download full resolution via product page

Experimental Protocols and Methodologies

In Vitro Cell Proliferation and Viability Assays
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The anti-proliferative effects of entinostat can be quantified using standardized cell viability assays across

various cancer cell lines. The MTS assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay,

Promega) is commonly employed, where 3000-5000 cells are seeded into 96-well culture plates and treated

with entinostat for 72 hours. Following treatment, cells are incubated with MTS reagent for 2 hours, and cell

viability is determined by measuring absorbance at 490nm. Six replicates for each condition are

recommended to ensure statistical reliability. For certain cell lines such as T47D, Cell Titer Glo (Promega)

may provide more reliable results. Dose-response curves are generated using software such as GraphPad

Prism, and IC50 values are calculated to quantify drug sensitivity [5].

For assessment of NK cell cytotoxicity, primary human NK cells are isolated from peripheral blood of

healthy volunteers using CD56+ selection, achieving purity ranging between 96-99%. NK cells are co-

cultured with tumor cell lines (such as rhabdomyosarcoma RD cells or Ewing sarcoma A-673 cells) at

various effector-to-target ratios. Following co-culture, cytotoxic degranulation is measured by CD107a

surface expression on NK cells using flow cytometry, while IFN-γ production is quantified by intracellular

cytokine staining. Entinostat pretreatment of both NK cells and tumor cells enhances this cytotoxic

response, providing a comprehensive assessment of its immunomodulatory effects [3].

Flow Cytometry Analysis of Cell Surface Receptors

Comprehensive immunophenotyping of immune cell populations and tumor cells following entinostat

treatment provides critical insights into its mechanism of action. For analysis of NK cell receptors, sorted

CD56+CD3ε− NK cells are incubated with entinostat for 24 hours, followed by staining for activating

receptors (DNAM-1, NCR1/NKp46, NKG2D, KLRD1/NKp80) and inhibitory receptors (NKG2A, PD-1,

KIR2DL1, KIR2DL2, KIR2DS4, KIR3DL1, KIR2DL5). Both the percentage positive cells and mean

fluorescent intensity (MFI) should be quantified to determine changes at both population and receptor

density levels. Similarly, tumor cell lines are analyzed for expression of activating ligands (CD112, CD155,

MICA/B, ULBP1, ULBP2/5/6, ULBP3) and inhibitory ligands (HLA, PD-L1) following entinostat

treatment [3].

Table 2: Experimental Assays for Evaluating Entinostat Activity
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Assay Type Key Readouts Technical Considerations

Cell Viability (MTS) IC50 values, dose-response curves 3000-5000 cells/well, 72h treatment, 6
replicates

NK Cell Cytotoxicity CD107a degranulation, IFN-γ
production

Effector:Target ratios, 4-6h co-culture

Flow Cytometry Receptor percentage and MFI, ligand
expression

Multi-color panels, viability dye
inclusion

Gene Expression RNA sequencing, microarray analysis Baseline vs post-treatment
comparisons

Chromatin
Accessibility

ATAC-seq Promoter region accessibility changes

Protein Analysis Western blot, acetylation status Histone H3/H4 acetylation, target
proteins

Gene Expression and Chromatin Accessibility Profiling

Transcriptome analysis provides comprehensive insights into entinostat's effects on gene expression

pathways. For microarray analysis, total RNA is purified using RNeasy Mini kit (Qiagen), with 1μg human

RNA or 2μg mouse RNA profiled using DNA oligo microarrays (Agilent Technologies). The LOWESS

normalized log2 ratios (Cy5 sample/Cy3 control) of probes mapping to the same gene are averaged to

generate gene-level expression estimates. Significantly differentially expressed genes are identified using

unpaired two-class significance analysis of microarrays (SAM) with a false discovery rate of 0% to compare

untreated versus entinostat-treated samples. Gene set enrichment analysis reveals pathways modulated by

entinostat, particularly those associated with IRF1 and STAT4 transcription factors in NK cells [3] [5].

Chromatin structure analysis using Assay for Transposase Accessible Chromatin (ATAC) sequencing

identifies regions of open chromatin following entinostat treatment. This technique reveals increased

chromatin accessibility at promoter regions of critical genes such as IFIT1, providing mechanistic insights

into how entinostat regulates gene expression epigenetically. Integration of ATAC-seq data with

transcriptome analysis confirms the functional consequences of chromatin remodeling on gene expression
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programs that enhance anti-tumor immunity [3]. The experimental workflow below outlines the key steps in

evaluating entinostat's activity:
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Clinical Translation and Therapeutic Applications

Clinical Trial Data and Safety Profile

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7244011/
https://www.smolecule.com/products/s548371?utm_src=pdf-body
https://www.smolecule.com/products/s548371?utm_src=pdf-body-img
https://www.smolecule.com/products/s548371?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Entinostat has been evaluated in multiple clinical trials across various cancer types, both as monotherapy

and in combination regimens. A phase I study investigating entinostat in combination with 13-cis retinoic

acid (CRA) in patients with solid tumors established the recommended phase II dose at entinostat 4 mg/m²

once weekly and CRA 1 mg/kg/day. The maximum tolerated dose was exceeded at entinostat 5 mg/m², with

dose-limiting toxicities including grade 3 hyponatremia, neutropenia, and anemia. Fatigue (grade 1 or 2) was

a common side effect, and while no objective responses were observed, prolonged stable disease occurred in

patients with prostate, pancreatic, and kidney cancer [6].

A phase I trial combining entinostat with immune checkpoint inhibitors (nivolumab with or without

ipilimumab) demonstrated promising activity in advanced solid tumors. The regimen involved entinostat

alone for two weeks followed by combination therapy, resulting in an objective response rate of 16%,

including one complete response in a patient with triple-negative breast cancer. Treatment-related adverse

events were mostly low grade, including fatigue, nausea, anemia, and diarrhea. The clinical benefit rate

(stable disease + partial response + complete response) was 60%, with median progression-free survival of

6.1 months and median overall survival of 10.6 months. This study demonstrated that entinostat can

function as an immune system-priming agent prior to immunotherapy in traditionally checkpoint inhibitor-

resistant tumors [7].

Biomarkers of Response and Resistance Mechanisms

Identification of predictive biomarkers for entinostat response remains an active area of research. In

luminal breast cancer models, entinostat sensitivity is associated with significant downregulation of Myc

gene signatures following treatment. Myc signatures become upregulated upon tumor progression, and

overexpression of Myc confers resistance to entinostat in vitro. Analysis of resistance mechanisms in

MMTV/Neu tumors identified DNA copy number loss in chromosome 4, with Jun identified as a driver

gene of resistance. Jun knockdown in cell lines resulted in upregulation of Myc signatures and increased

resistance to entinostat. Jun-deleted samples, found in 17-23% of luminal breast cancer patients, had

significantly higher Myc signature scores that predicted worse survival, suggesting Jun loss and high MYC

signatures as potential biomarkers for entinostat responsiveness [5].

Additional biomarkers under investigation include RARβ2 promoter methylation status, as entinostat in

combination with retinoids can reverse epigenetic repression of the partially methylated RARβ2 promoter in

epithelial tumors. In the tumor immune microenvironment, increased ratio of CD8/FoxP3 gene expression
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following checkpoint inhibitor treatment combined with entinostat correlates with enhanced cytotoxic T

cells and decreased regulatory T cells, representing a stronger anti-tumor immune response. The most robust

increases in CD8/FoxP3 ratio were observed in patients with HR-positive breast cancer who experienced

clinical benefit, suggesting this may serve as a pharmacodynamic biomarker [6] [7].

Resistance Mechanisms and Future Directions

Despite promising clinical activity, intrinsic and acquired resistance to entinostat remains a challenge. In

luminal breast cancer models, Jun loss promotes resistance to entinostat through Myc signaling activation.

Jun DNA copy number loss is identified in 17-23% of luminal breast cancers and is associated with higher

Myc signature scores and worse survival. In Jun-deficient models, entinostat treatment fails to suppress

Myc signaling, resulting in continued proliferation and survival of cancer cells. This resistance mechanism

highlights the importance of patient stratification based on Jun status and Myc signaling activity for future

clinical development of entinostat [5].

Future research directions should focus on rational combination strategies that target multiple pathways

simultaneously. Based on the mechanistic insights into entinostat's immunomodulatory effects,

combinations with immune checkpoint inhibitors represent a particularly promising approach. The ability

of entinostat to neutralize myeloid-derived suppressor cells and enhance T cell activation creates a favorable

tumor microenvironment for checkpoint inhibitor activity. Additionally, based on the phase II results in

breast cancer, the combination of entinostat with exemestane continues to be evaluated in the ongoing

phase III ECOG-ACRIN E2112 trial (NCT02115282), which aims to confirm the overall survival advantage

observed in the earlier study [7] [1] [4].

Table 3: Clinical Development of Entinostat in Cancer Therapy

Cancer Type
Combination
Agent

Phase Key Findings Reference

Advanced
Solid Tumors

13-cis retinoic

acid

I MTD: entinostat 4 mg/m² weekly, stable

disease in prostate/pancreatic/kidney
cancer

[6]
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Cancer Type
Combination
Agent

Phase Key Findings Reference

Advanced
Solid Tumors

Nivolumab ±

Ipilimumab

I ORR: 16%, including 1 CR in TNBC,

manageable toxicity profile

[7]

HR+ Breast
Cancer

Exemestane II PFS and OS benefit, Breakthrough

Therapy designation

[1]

HR+ Breast
Cancer

Exemestane III

(ongoing)

Registration trial E2112

(NCT02115282)

[1]

Renal Cell
Carcinoma

High-dose IL-2 Preclinical Enhanced antitumor effect in mouse

models

[4]

Lung Cancer PD-1 inhibition Preclinical Reduced MDSC suppression,

enhanced T cell activity

[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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